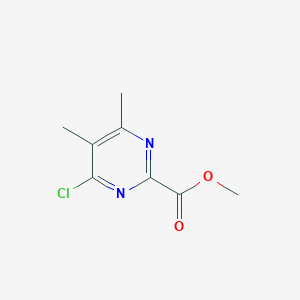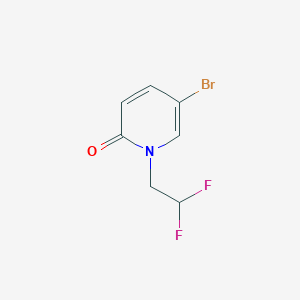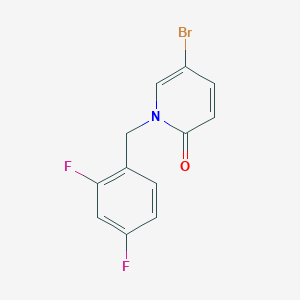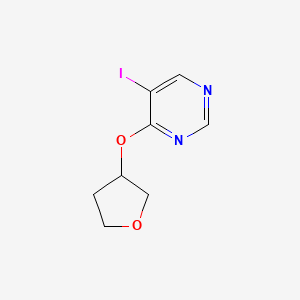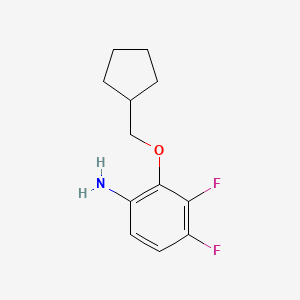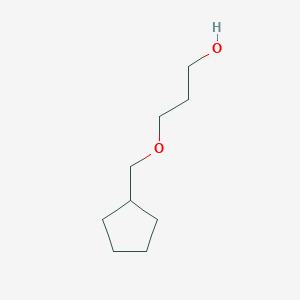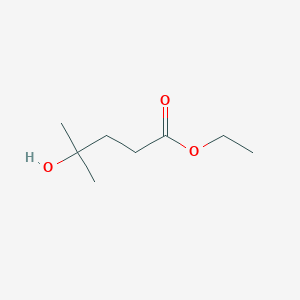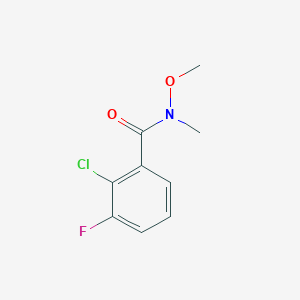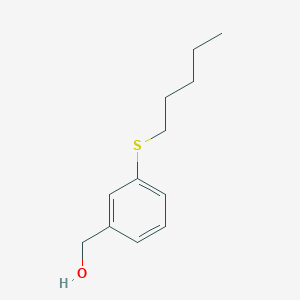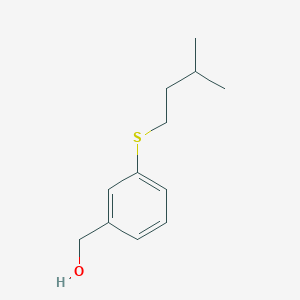
3-iso-Pentylthiobenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iso-Pentylthiobenzyl alcohol is an organic compound with the molecular formula C12H18OS. It contains a hydroxyl group (-OH) attached to a benzyl ring, which is further substituted with an iso-pentylthio group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemistry and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Pentylthiobenzyl alcohol can be achieved through several methods:
-
Hydrolysis of Halides: : Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to produce alcohols. For example, the reaction of an appropriate benzyl halide with potassium hydroxide (KOH) can yield this compound .
-
Grignard Synthesis: : This method involves the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, reacting a Grignard reagent derived from iso-pentyl bromide with benzaldehyde, followed by hydrolysis, can produce the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.
化学反应分析
Types of Reactions
3-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: : The compound can be reduced to form alkanes or other derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents .
-
Substitution: : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohol derivatives.
Substitution: Halogenated compounds.
科学研究应用
3-iso-Pentylthiobenzyl alcohol has diverse applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methods .
-
Biology: : The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antifungal properties .
-
Medicine: : Research is ongoing to investigate its potential therapeutic applications, particularly in drug development .
-
Industry: : It is used in the production of fragrances, flavors, and other specialty chemicals .
作用机制
The mechanism of action of 3-iso-Pentylthiobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The iso-pentylthio group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .
相似化合物的比较
Similar Compounds
Benzyl Alcohol: A simpler analog with only a hydroxyl group attached to the benzyl ring.
3-Iodo-Benzyl Alcohol: Contains an iodine atom instead of the iso-pentylthio group.
Thiobenzyl Alcohol: Contains a thiol group instead of the iso-pentylthio group.
Uniqueness
3-iso-Pentylthiobenzyl alcohol is unique due to the presence of both an aromatic ring and an iso-pentylthio group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler analogs .
属性
IUPAC Name |
[3-(3-methylbutylsulfanyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQCGFFZCITGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
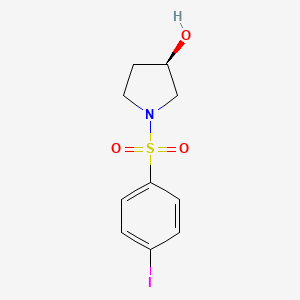
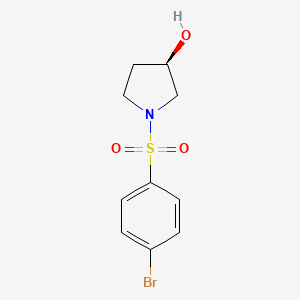
![5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide](/img/structure/B7936968.png)
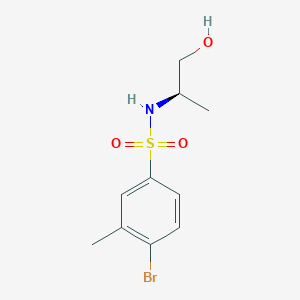
![N-[(4-bromo-3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7936987.png)
